(r)-2-Amino-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol
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Overview
Description
®-2-Amino-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an amino group, a hydroxyl group, and a trifluoromethyl-substituted phenyl ring, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as asymmetric hydrogenation or enzymatic resolution. These methods are optimized for high yield and purity, ensuring that the compound meets the stringent requirements for its various applications.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Amino-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for the development of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its unique structural features.
Medicine
Industry
Industrially, this compound is used in the production of specialty chemicals and materials, benefiting from its stability and reactivity.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- ®-2-Amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol
- ®-2-Amino-2-(5-chloro-2-(trifluoromethyl)phenyl)ethan-1-ol
- ®-2-Amino-2-(5-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol
Uniqueness
What sets ®-2-Amino-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol apart from similar compounds is its specific substitution pattern on the phenyl ring, which can significantly influence its reactivity and interactions with biological targets. This unique structure makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C9H9F4NO |
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Molecular Weight |
223.17 g/mol |
IUPAC Name |
(2R)-2-amino-2-[5-fluoro-2-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H9F4NO/c10-5-1-2-7(9(11,12)13)6(3-5)8(14)4-15/h1-3,8,15H,4,14H2/t8-/m0/s1 |
InChI Key |
HYKDTCPTDBMOIM-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)[C@H](CO)N)C(F)(F)F |
Canonical SMILES |
C1=CC(=C(C=C1F)C(CO)N)C(F)(F)F |
Origin of Product |
United States |
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